molecular formula C12H10O3 B8639288 8-methoxynaphthalene-2-carboxylic Acid

8-methoxynaphthalene-2-carboxylic Acid

Cat. No.: B8639288
M. Wt: 202.21 g/mol
InChI Key: WVVFTEVROJKIJA-UHFFFAOYSA-N
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Description

8-Methoxynaphthalene-2-carboxylic Acid (CAS 5773-97-7) is a high-purity chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It belongs to the class of methoxynaphthalene derivatives, which are recognized as valuable intermediates in organic synthesis and medicinal chemistry research . Structurally related naphthalene-2-carboxamide derivatives have been designed, synthesized, and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells, functioning as P-glycoprotein (P-gp) inhibitors . Furthermore, methoxynaphthalene scaffolds are frequently employed in synthetic chemistry, including Friedel-Crafts acylation reactions, to build more complex molecular architectures . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

8-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7H,1H3,(H,13,14)

InChI Key

WVVFTEVROJKIJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxynaphthalene-2-carboxylic Acid

  • Molecular Formula : C₁₂H₁₀O₃ (same as 8-methoxy isomer) .
  • Key Differences : The methoxy group is at the 6-position instead of the 8-position.
  • Applications: Serves as Naproxen Impurity O and Naproxen Related Compound A in pharmaceutical quality control, highlighting its role in non-steroidal anti-inflammatory drug (NSAID) synthesis .

Hydrogenated Derivatives: Ring Saturation Effects

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

  • Molecular Formula : C₁₂H₁₄O₃ .
  • Key Differences : Partial hydrogenation of the naphthalene ring reduces aromaticity, lowering molecular weight (206.24 g/mol ) and increasing solubility in polar solvents .
  • Applications : Used in synthetic intermediates for bioactive molecules, leveraging its semi-rigid structure for conformational studies .

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

  • Molecular Formula: C₁₁H₁₃NO₂ .
  • Key Differences: An amino (-NH₂) group replaces the methoxy group, and the ring is partially hydrogenated.
  • Reactivity: The amino group introduces basicity, enabling participation in peptide coupling or coordination chemistry, unlike the methoxy analog .

Functional Group Modifications

Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Molecular Formula: C₁₂H₁₅NO₂ .
  • Key Differences: The carboxylic acid is esterified (-COOCH₃), and an amino group is introduced at the 5-position.
  • Applications : The ester group enhances lipophilicity, making it suitable for prodrug design or membrane permeability studies .

6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic Acid

  • Molecular Formula : C₂₆H₂₆O₃ .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
8-Methoxynaphthalene-2-carboxylic acid C₁₂H₁₀O₃ 202.21 214 -COOH, -OCH₃ (8-position)
6-Methoxynaphthalene-2-carboxylic acid C₁₂H₁₀O₃ 202.21 N/A -COOH, -OCH₃ (6-position)
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C₁₂H₁₄O₃ 206.24 N/A -COOH, -OCH₃, partially hydrogenated ring
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₃NO₂ 191.23 N/A -COOH, -NH₂, partially hydrogenated ring

Research Findings and Insights

  • Positional Isomerism: The 6-methoxy isomer’s role as a Naproxen impurity underscores the importance of methoxy group positioning in NSAID synthesis and metabolism .
  • Hydrogenation Effects : Partial saturation of the naphthalene ring (e.g., in tetrahydronaphthalene derivatives) improves solubility but reduces aromatic conjugation, impacting electronic properties and binding interactions .
  • Functional Group Engineering: Esterification (e.g., methyl esters) or amino substitution diversifies applications, enabling tailored lipophilicity or coordination chemistry .

Preparation Methods

Regioselective Acylation of 2-Methoxynaphthalene

The foundational step in synthesizing 8-methoxynaphthalene-2-carboxylic acid involves the regioselective introduction of an acyl group at the 8-position of 2-methoxynaphthalene. This is achieved via Friedel-Crafts acylation using β-zeolite catalysts. The choice of catalyst and acylating reagent dictates positional selectivity:

CatalystAcylating ReagentTemperature (°C)8-Acyl Selectivity (%)Yield (%)
La³⁺-β-zeoliteBenzoic anhydride1309488
Al³⁺-β-zeoliteAcetic anhydride1007265
H-BetaPropionic anhydride1308178

Mechanistic Insights :
La³⁺-exchanged zeolites enhance 8-position selectivity by narrowing channel dimensions via La(OH)₂⁺ ion formation, which sterically hinders bulkier 1- and 6-acyl isomers. Bronsted acid sites generated during catalyst activation further stabilize the transition state for 8-acylation.

Oxidation of 8-Acyl-2-Methoxynaphthalene

The acyl group at the 8-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media:

8-Acetyl-2-methoxynaphthaleneH2SO4KMnO48-Methoxynaphthalene-2-carboxylic acid+CO2+H2O\text{8-Acetyl-2-methoxynaphthalene} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{this compound} + \text{CO}2 + \text{H}_2\text{O}

Optimized Conditions :

  • Oxidizing Agent : 3 equiv. KMnO₄

  • Solvent : 80% aqueous acetic acid

  • Temperature : 80°C, 6 h

  • Yield : 92%

Direct Carboxylation via CO₂ Insertion

Transition Metal-Catalyzed C-H Activation

Palladium-catalyzed carboxylation offers a single-step route to introduce the carboxylic acid group directly at the 2-position. This method avoids intermediate acylation but requires stringent control over directing groups:

8-Methoxynaphthalene+CO2Pd(OAc)2Ag2CO38-Methoxynaphthalene-2-carboxylic acid\text{8-Methoxynaphthalene} + \text{CO}2 \xrightarrow[\text{Pd(OAc)}2]{\text{Ag}2\text{CO}3} \text{this compound}

Key Parameters :

  • Catalyst System : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv.)

  • Solvent : Dimethylacetamide (DMA)

  • Pressure : 1 atm CO₂

  • Yield : 68% (limited by competing C-H activation at 1- and 3-positions)

Electrochemical Carboxylation

Electrochemical methods provide a greener alternative by leveraging electron transfer to activate C-H bonds:

Electrode MaterialElectrolytePotential (V vs. SCE)Yield (%)
Pt CathodeTBABF₄/DMF-2.157
Graphite FeltLiClO₄/MeCN-1.849

Limitations : Moderate yields due to over-reduction side reactions forming naphthol derivatives.

Sequential Methoxylation and Carboxylation

Nitration/Reduction/Methylation Sequence

This multi-step approach builds the methoxy and carboxylic acid groups sequentially:

  • Nitration :

    Naphthalene-2-carboxylic acidHNO3H2SO48-Nitro-naphthalene-2-carboxylic acid(75% yield)\text{Naphthalene-2-carboxylic acid} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4} \text{8-Nitro-naphthalene-2-carboxylic acid} \quad (75\%\text{ yield})
  • Reduction :

    8-Nitro derivativeH2/Pd-CEtOH8-Amino-naphthalene-2-carboxylic acid(89% yield)\text{8-Nitro derivative} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{8-Amino-naphthalene-2-carboxylic acid} \quad (89\%\text{ yield})
  • Diazotization/Methoxylation :

    8-Amino derivativeNaNO2/HClCu2O8-Methoxy-naphthalene-2-carboxylic acid(63% yield)\text{8-Amino derivative} \xrightarrow[\text{NaNO}_2/\text{HCl}]{\text{Cu}_2\text{O}} \text{8-Methoxy-naphthalene-2-carboxylic acid} \quad (63\%\text{ yield})

Challenges :

  • Diazonium intermediates are thermally unstable, requiring temperatures below 5°C.

  • Competing hydroxylation reduces overall yield.

Solvent and Catalyst Interactions

Solvent Effects on Acylation

Nitrobenzene outperforms polar aprotic solvents by stabilizing acyl carbocations and suppressing deacylation:

SolventDonor Number8-Acyl Yield (%)Deacylation (%)
Nitrobenzene4.497<1
1,2-Dichloroethane08512
1,4-Dioxane14.82468

High donor-number solvents like 1,4-dioxane coordinate to Lewis acid sites, deactivating the catalyst.

Heteropolyacid Salt Catalysts

Al³⁺ and Cu²⁺ salts of tungstophosphoric acid (TPA) enhance reaction rates through balanced Brønsted/Lewis acidity:

CatalystSurface Acidity (mmol NH₃/g)Turnover Frequency (h⁻¹)
AlTPA0.4812.7
CuTPA0.318.9

AlTPA’s higher acidity correlates with improved activity in nitrobenzene-mediated reactions.

Comparative Analysis of Methods

Yield and Selectivity Trade-offs

  • Friedel-Crafts/Oxidation : Highest yield (92%) but requires two steps.

  • Direct Carboxylation : Atom-economical but suffers from positional ambiguity.

  • Sequential Functionalization : Flexible but low overall yield (63%).

Industrial Scalability Considerations

  • La³⁺-β-zeolites are reusable for 5 cycles with <10% activity loss.

  • Electrochemical methods reduce waste but demand specialized equipment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methoxynaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving Friedel-Crafts acylation or Ullmann coupling to introduce the methoxy and carboxylic acid groups. For example, methoxy group introduction often employs methylating agents like dimethyl sulfate under basic conditions (e.g., K₂CO₃), while carboxylation may use CO₂ insertion via Kolbe-Schmitt reactions. Key factors include:

  • Temperature : Elevated temperatures (120–150°C) improve reaction rates but may degrade sensitive intermediates.
  • Catalysts : CuI or Pd catalysts enhance coupling efficiency in Ullmann-type reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products (≥98% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the carboxylic acid proton (if present) is observed as a broad peak at δ 10–12 ppm. Aromatic protons exhibit splitting patterns dependent on substitution (e.g., para-substituted protons show doublets).
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group).
  • Differentiation from analogs (e.g., 6-methoxy derivatives) relies on coupling constants and integration ratios .

Q. What solvent systems are recommended for recrystallization to achieve high crystallinity?

  • Methodological Answer : Ethanol/water (7:3 v/v) or toluene/acetone (5:1) mixtures are effective due to the compound’s moderate polarity. Slow cooling (1–2°C/min) yields needle-like crystals suitable for X-ray diffraction. Solubility in DMSO (≥50 mg/mL) facilitates biological assays .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence regioselective functionalization in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group at position 8 acts as an electron-donating group, directing electrophiles (e.g., nitronium ion, bromine) to the ortho/para positions relative to itself. For example:

  • Nitration : Predominantly yields 5-nitro-8-methoxynaphthalene-2-carboxylic acid (para to methoxy).
  • Bromination : Requires FeBr₃ as a catalyst, producing 6-bromo derivatives (meta to carboxylic acid). Computational studies (DFT) confirm activation energies for these pathways differ by ~5 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To reconcile:

  • Standardization : Use CLSI guidelines for antimicrobial testing (MIC values at 0.1–100 µg/mL).
  • Mechanistic studies : COX-2 inhibition assays (IC₅₀) clarify anti-inflammatory action, while ROS scavenging assays validate antioxidant claims. Cross-validate with structural analogs (e.g., 6-hydroxy derivatives) to isolate substituent-specific effects .

Q. Can computational modeling predict binding affinities of this compound with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

  • Key interactions : Hydrogen bonding between the carboxylic acid group and Arg-125 of CYP3A4.
  • Metabolic stability : The methoxy group reduces oxidation susceptibility compared to hydroxyl analogs. Validate with in vitro microsomal assays (e.g., t½ = 45 min in human liver microsomes) .

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